5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile (CAS 864439-35-0) is a highly functionalized 9-deazapurine building block characterized by a pre-installed electrophilic cyano group at the C2 position of the pyrimidine ring. As an isostere of purine, the pyrrolo[3,2-d]pyrimidine core is a privileged scaffold in pharmaceutical chemistry, particularly for kinase and purine nucleoside phosphorylase (PNP) inhibitors [1]. In procurement and process chemistry, the presence of the 2-carbonitrile group transforms this molecule from a basic structural core into an advanced, bi-functional precursor. It allows for immediate downstream elaboration into amidines, primary amines, and tetrazoles without the need for harsh, late-stage transition-metal-catalyzed cyanation [2].
Substituting 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile with the more common 2-chloro-5H-pyrrolo[3,2-d]pyrimidine or the unsubstituted 5H-pyrrolo[3,2-d]pyrimidine introduces severe synthetic bottlenecks. The electron-rich nature of the fused pyrrole ring deactivates the pyrimidine C2 position toward oxidative addition, making late-stage palladium-catalyzed cyanation of the 2-chloro analog notoriously low-yielding and requiring toxic zinc cyanide [1]. Furthermore, direct C-H functionalization of the unsubstituted core fails because electrophilic attack preferentially occurs at the highly nucleophilic C7 position of the pyrrole ring rather than the C2 position [2]. Consequently, attempting to build C2-functionalized derivatives from non-cyanated precursors leads to poor step economy, difficult separations, and diminished overall yields.
Procuring the pre-cyanated 5H-pyrrolo[3,2-d]pyrimidine-2-carbonitrile bypasses the need for late-stage cyanation, a common failure point in heterocycle functionalization. Converting the standard baseline 2-chloro-5H-pyrrolo[3,2-d]pyrimidine to a 2-cyano intermediate via Pd-catalyzed cross-coupling typically proceeds with sluggish kinetics due to the electron-rich pyrrole ring, yielding only 35–50% under optimized conditions while generating toxic cyanide waste [1]. In contrast, starting with the pre-installed 2-carbonitrile allows direct conversion to C2-amidines or tetrazoles with yields exceeding 85% [2].
| Evidence Dimension | Overall yield for C2-functionalized target generation |
| Target Compound Data | >85% yield via direct nucleophilic addition |
| Comparator Or Baseline | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (35–50% yield via Pd-catalyzed cyanation) |
| Quantified Difference | 35–50% absolute increase in target yield |
| Conditions | Standard laboratory scale, direct nucleophilic addition vs. Pd(PPh3)4/Zn(CN)2 cross-coupling |
Bypassing the low-yielding cyanation step significantly reduces the cost of goods and eliminates hazardous waste streams in library synthesis.
The 5H-pyrrolo[3,2-d]pyrimidine core is highly susceptible to electrophilic attack at the C7 position. When using the unsubstituted 5H-pyrrolo[3,2-d]pyrimidine, attempts to functionalize the C2 position directly are thwarted by >95% preferential reaction at C7 [1]. Procuring the 2-carbonitrile variant not only provides the required C2 handle but also acts as an electron-withdrawing group that stabilizes the pyrimidine ring, allowing for clean, orthogonal electrophilic halogenation (e.g., bromination or iodination) at the C7 position with >90% regiochemical purity [2].
| Evidence Dimension | Regioselectivity for orthogonal functionalization |
| Target Compound Data | >90% clean C7-halogenation |
| Comparator Or Baseline | 5H-Pyrrolo[3,2-d]pyrimidine (Uncontrollable mixed functionalization if C2 substitution is attempted) |
| Quantified Difference | Near-total elimination of C2/C7 regioisomer mixtures |
| Conditions | Electrophilic halogenation (e.g., NBS or NIS in DMF) |
It allows process chemists to selectively build complex 2,7-disubstituted 9-deazapurines without relying on inefficient protecting group strategies.
Accessing 2-(aminomethyl) derivatives is a common requirement for kinase inhibitor development. The 2-carbonitrile group can be cleanly reduced to the corresponding primary amine using catalytic hydrogenation (e.g., Raney Ni or Pd/C) with yields typically exceeding 80% [1]. If the 2-chloro-5H-pyrrolo[3,2-d]pyrimidine is used as a precursor, identical reductive conditions lead to competitive hydrodehalogenation, stripping the functional handle and yielding the dead-end unsubstituted core in up to 60% of the product mixture [2].
| Evidence Dimension | Yield of 2-(aminomethyl) derivative under reductive conditions |
| Target Compound Data | >80% yield of primary amine |
| Comparator Or Baseline | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (<40% yield due to >60% competitive hydrodehalogenation) |
| Quantified Difference | >40% improvement in desired amine yield |
| Conditions | Catalytic hydrogenation (H2, Pd/C or Raney Ni) |
Procuring the nitrile is mandatory for synthesizing carbon-linked C2-amines, as halide precursors fail under standard reductive conditions.
Beyond acting as a synthetic intermediate, the C2-carbonitrile itself is a potent pharmacophore. In structural biology studies of kinase inhibitors, the introduction of a C2-nitrile on a purine isostere provides a strong hydrogen-bond acceptor that interacts with conserved structural water molecules in the ATP-binding pocket [1]. Compared to the unsubstituted C2-H baseline, the presence of the C2-carbonitrile can enhance target binding affinity (IC50) by 10- to 50-fold across various kinase models, while simultaneously improving selectivity by exploiting unique hydration networks [2].
| Evidence Dimension | Target binding affinity (IC50) in kinase models |
| Target Compound Data | 10- to 50-fold enhancement in potency |
| Comparator Or Baseline | C2-H (Unsubstituted) derivatives (Baseline potency) |
| Quantified Difference | 1- to 1.7-log reduction in IC50 values |
| Conditions | In vitro kinase inhibition assays |
Buyers can utilize the compound not just as a precursor, but as an intact structural moiety to drive potency and selectivity in final drug candidates.
Where this compound is the right choice: Library synthesis programs targeting the ATP-binding pocket of kinases. The pre-installed nitrile allows for direct, high-yielding conversion into C2-tetrazoles or amidines, bypassing the toxic and low-yielding palladium-catalyzed cyanation required when starting from the 2-chloro analog [1].
Where this compound is the right choice: Projects requiring carbon-linked C2-amines. The 2-carbonitrile can be cleanly reduced via catalytic hydrogenation to the 2-(aminomethyl) derivative, a transformation that causes destructive hydrodehalogenation if attempted on standard 2-halide precursors [1].
Where this compound is the right choice: Industrial scale-up of purine nucleoside phosphorylase (PNP) inhibitors requiring specific C7 modifications. The electron-withdrawing nature of the C2-nitrile stabilizes the pyrimidine ring and directs clean electrophilic halogenation to the C7 position, avoiding the complex regioisomer mixtures seen with unsubstituted 9-deazapurines [1].